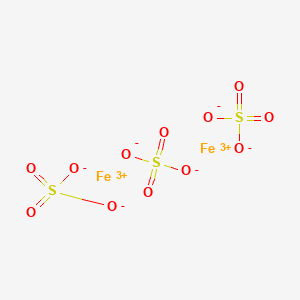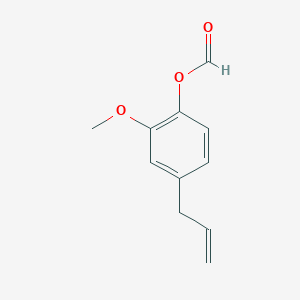
Eugenyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eugenyl formate is a chemical compound that is commonly found in essential oils. It is a colorless liquid with a pleasant aroma that is frequently used in perfumes and flavorings. Eugenyl formate has been the subject of scientific research due to its potential applications in various fields. In
Applications De Recherche Scientifique
Continuous Ion-exchange Resin Catalysed Esterification of Eugenol
A study by Lerin et al. (2015) explored the scalable flow-synthesis process for producing eugenyl acetate, a derivative of eugenol. Using anion-exchange resin Amberlyst A-21 as a catalyst, they demonstrated the process's efficacy in producing eugenyl acetate, which has potential applications in food and medicinal chemistry (Lerin et al., 2015).
Δε-Analysis for Pharmaceuticals
Demetrius and Sinsheimer (1960) utilized the Δe-method, originally developed for investigating lignins, for the quantitative determination of eugenol in various mixtures. This method is significant for the pharmaceutical application of eugenol and its derivatives, including eugenyl acetate (Demetrius & Sinsheimer, 1960).
Encapsulation in PHBV Using SEDS Technique
Loss et al. (2016) investigated the encapsulation of eugenyl acetate in biopolymer PHBV through solution-enhanced dispersion by supercritical fluids (SEDS). This encapsulation has implications for various industrial applications, demonstrating the versatility of eugenyl acetate as an essential clove oil ester (Loss et al., 2016).
Thermal Behavior and Structural Properties
Santos et al. (2009) characterized eugenyl acetate's thermal behavior and crystal structure, comparing it to commercial samples. This study provides insight into the stability and structural properties of eugenyl acetate, which are crucial for its practical applications (Santos et al., 2009).
Continuous Production and Antifungal Application
Giovannini et al. (2019) reported the continuous-flow enzymatic production of eugenol esters, highlighting their application as antifungal agents. This sustainable technology has significant potential in the production of biologically active esters of eugenol (Giovannini et al., 2019).
Propriétés
Numéro CAS |
10031-96-6 |
|---|---|
Nom du produit |
Eugenyl formate |
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(2-methoxy-4-prop-2-enylphenyl) formate |
InChI |
InChI=1S/C11H12O3/c1-3-4-9-5-6-10(14-8-12)11(7-9)13-2/h3,5-8H,1,4H2,2H3 |
Clé InChI |
JUTKIGGQRLHTJN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC=C)OC=O |
SMILES canonique |
COC1=C(C=CC(=C1)CC=C)OC=O |
Point d'ébullition |
270.0 °C 270 °C |
Densité |
1.1050-1.1090 @ 15 °C 1.115-1.125 |
Autres numéros CAS |
10031-96-6 |
Description physique |
Colourless to pale-yellowish oily liquid; Warm, woody, dry aroma |
Pictogrammes |
Irritant |
Solubilité |
SOL 1:2-3.5 IN 80% ALCOHOL Insoluble in water; Soluble in oils Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



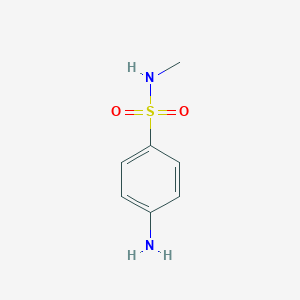
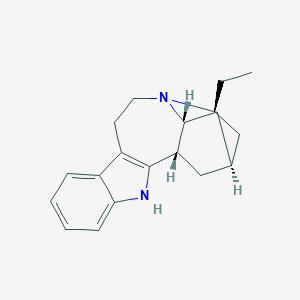
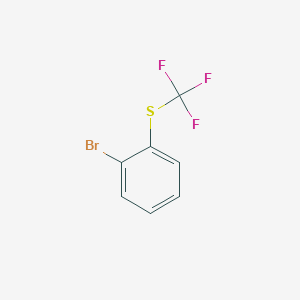
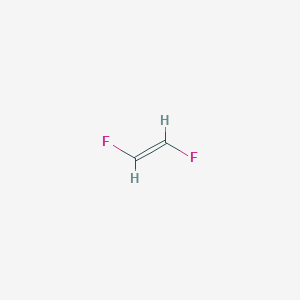
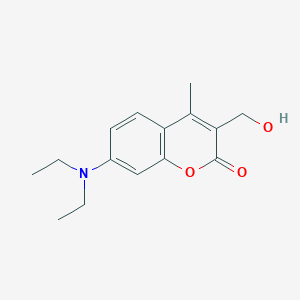
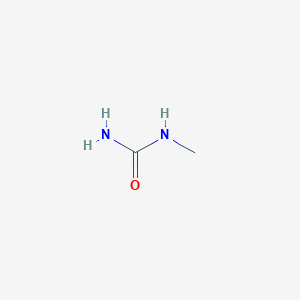
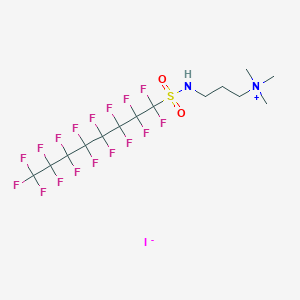
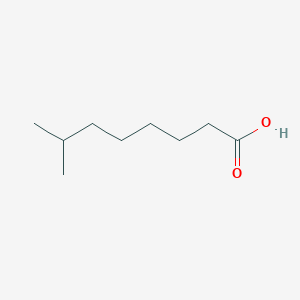
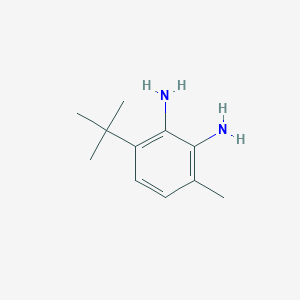
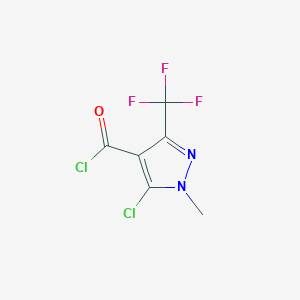
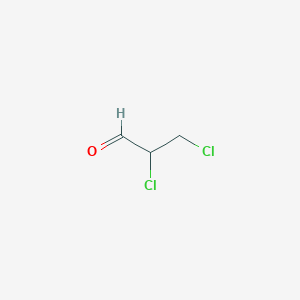
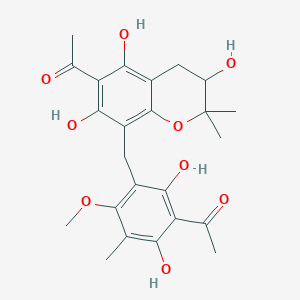
![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
